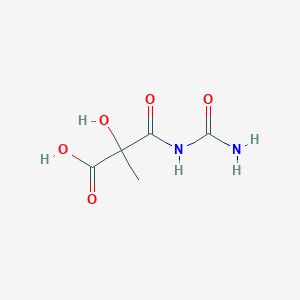
3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid is a complex organic compound with significant biochemical and industrial relevance This compound is characterized by its unique structure, which includes a carbamoylamino group, a hydroxy group, and a methyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with carbamoyl chloride under controlled conditions to introduce the carbamoylamino group. The hydroxy and methyl groups are then introduced through subsequent reactions involving hydroxylation and methylation, respectively.
Industrial Production Methods: Industrial production of this compound may involve the use of enzymatic processes to enhance yield and purity. Enzymes such as carbamoylases can be employed to catalyze specific steps in the synthesis, ensuring efficient conversion of intermediates to the desired product. The use of biocatalysts in industrial settings helps in achieving high specificity and reducing the need for harsh chemical reagents .
化学反応の分析
Types of Reactions: 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The carbamoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the carbamoylamino group.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides .
科学的研究の応用
3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. This compound can also participate in signaling pathways by acting as a ligand for certain receptors, influencing cellular responses .
類似化合物との比較
- 3-(Carbamoylamino)-2-hydroxy-3-oxopropanoic acid
- 2-Hydroxy-2-methyl-3-oxopropanoic acid
- 3-(Aminomethyl)-2-hydroxy-2-methyl-3-oxopropanoic acid
Comparison: Compared to its analogs, 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid is unique due to the presence of both a carbamoylamino group and a hydroxy group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
90773-29-8 |
|---|---|
分子式 |
C5H8N2O5 |
分子量 |
176.13 g/mol |
IUPAC名 |
3-(carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C5H8N2O5/c1-5(12,3(9)10)2(8)7-4(6)11/h12H,1H3,(H,9,10)(H3,6,7,8,11) |
InChIキー |
MGHLADSUTBTZHV-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(=O)N)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)
![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
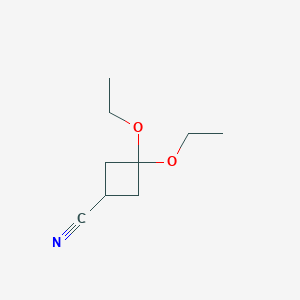
![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
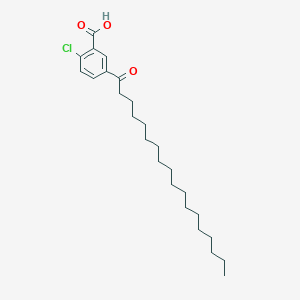
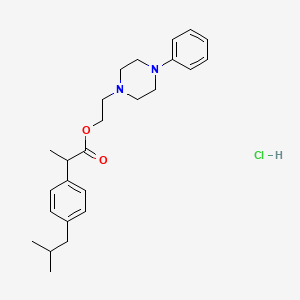
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
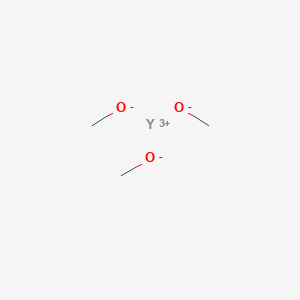
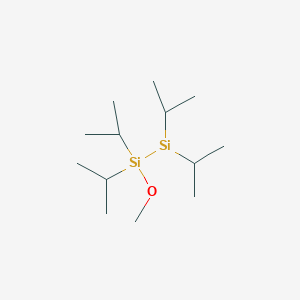
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
